molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No. B027896
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)ethanone is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its study encompasses synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis of similar compounds involves processes like condensation, microwave-assisted synthesis, and cycloadditions. For instance, Ankati and Biehl (2010) describe microwave-assisted synthesis of various 2-amino derivatives, demonstrating the flexibility of synthesis methods in producing similar compounds (Ankati & Biehl, 2010).

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic characterization and crystal structure analysis. Studies such as those by Govindhan et al. (2017) provide insights into the structure using techniques like IR, NMR, and XRD (Govindhan et al., 2017).

Chemical Reactions and Properties

Chemical reactions of similar compounds are diverse. For example, the work by Moskvina et al. (2015) showcases the reactions of similar compounds with different nucleophiles, leading to various heterocycles (Moskvina, Shilin, & Khilya, 2015). Such studies help understand the chemical reactivity and potential applications of 1-(2-Aminopyrimidin-4-yl)ethanone.

Physical Properties Analysis

Physical properties like thermal stability, solubility, and melting point are crucial for practical applications. For instance, Ghoneim (2001) discusses the photophysics of a related compound, indicating how structural variations can influence physical properties (Ghoneim, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability, and interaction with other molecules, are key to understanding the compound's utility. As an example, the study by Ibberson et al. (2023) discusses the synthesis and antioxidant activity of derivatives, highlighting the diverse chemical properties that can be achieved (Ibberson et al., 2023).

Scientific Research Applications

Antiviral and Antileukemic Agents

  • Application Summary : 2-aminopyrimidin-4 (3H)-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one .
  • Results or Outcomes : One of these compounds, 5-bromo-6-phenylisocytosine (also known as bropirimine), has found use in clinical practice not only as an effective immunomodulator, but also as a drug for the treatment of bladder cancer .

Drugs for Combating Hyperuricemia

  • Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat hyperuricemia .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Neurodegenerative Disorders

  • Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat neurodegenerative disorders .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Some Forms of Cancer

  • Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed to combat some forms of cancer .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Anti-inflammatory and Hormonal Agents

  • Application Summary : Compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives have been developed as anti-inflammatory and hormonal agents .
  • Methods of Application : The specific methods of application are not detailed in the source, but it involves the design and synthesis of drugs based on 2-aminopyrimidin-4 (3H)-one .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

The safety information for “1-(2-Aminopyrimidin-4-yl)ethanone” indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8C . A Material Safety Data Sheet (MSDS) is available for further safety information .

Future Directions

The design of biologically active compounds based on isocytosine, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKSEDDZHXZRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544317
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminopyrimidin-4-yl)ethanone

CAS RN

106157-82-8
Record name 1-(2-Aminopyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-(1,1-dimethoxy-ethyl)-pyrimidin-2-ylamine (Step A, 15 g, 81.87 mmol) was added HCOOH (70.0 mL). The resulting mixture was stirred at RT under argon for 3 h. The mixture was evaporated to dryness. The solid was recrystallized from EtOH to give a brown solid. MS m/z:138.2(M+H). Calc'd for C6H8N3O: 138.14.
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15 g
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70 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine (2a) (180 g) in tetrahydrofuran (2 L) was added 2M hydrochloric acid solution (980 mL) and stirring continued at room temperature overnight. Most of the solvent was removed in vacuo and remaining aqueous solution was poured into an aqueous saturated sodium hydrogen carbonate solution. The sandy coloured precipitate was filtered off and dried in vacuo at 40° C. to give the title compound (112 g).
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180 g
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980 mL
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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